molecular formula C13H13BrN2O2 B1636286 Ethyl 3-(4-bromophenyl)-1-methyl-1h-pyrazole-5-carboxylate CAS No. 618070-50-1

Ethyl 3-(4-bromophenyl)-1-methyl-1h-pyrazole-5-carboxylate

Cat. No.: B1636286
CAS No.: 618070-50-1
M. Wt: 309.16 g/mol
InChI Key: NNFCYDDVLOLQCT-UHFFFAOYSA-N
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Description

“Ethyl 3-(4-bromophenyl)-1-methyl-1h-pyrazole-5-carboxylate” is a chemical compound. Its empirical formula is C12H11BrN2O2 and its molecular weight is 295.13 . It is related to the class of compounds known as pyrazolines .


Molecular Structure Analysis

The molecular structure of “this compound” involves a pyrazole ring, which is a five-membered ring with three carbon atoms and two nitrogen atoms . The compound also contains a bromophenyl group, indicating the presence of a bromine atom attached to a phenyl ring .

Scientific Research Applications

Synthetic Applications in Chemistry

One significant application is in the field of synthetic chemistry, where aryl radical building blocks, similar to the ethyl 3-(4-bromophenyl)-1-methyl-1H-pyrazole-5-carboxylate structure, are used for radical cyclization reactions onto azoles. This process synthesizes tri- and tetra-cyclic heterocycles, demonstrating the compound's utility in creating complex molecular architectures (Allin et al., 2005).

Corrosion Inhibition

Research has also explored the compound's derivatives for industrial applications, such as corrosion inhibitors for mild steel. Pyranpyrazole derivatives, closely related to this compound, have shown high efficiency in inhibiting corrosion, beneficial for the industrial pickling process. This application combines practical industrial needs with chemical innovation, highlighting the material's potential beyond theoretical chemistry (Dohare et al., 2017).

Molecular Structure Analysis

Furthermore, studies have detailed the synthesis, characterization, and structural analysis of similar compounds, such as ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate. These investigations provide insight into the molecular and crystal structures of these compounds, offering a foundation for understanding their chemical behavior and potential applications in various fields, including material science and drug development (Viveka et al., 2016).

Novel Compounds Synthesis

Another area of application involves the synthesis of novel compounds with potential biological activities. For instance, research into N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates has explored their optical nonlinearity, indicating their potential as materials for optical limiting applications. This illustrates the compound's relevance in developing new materials with specific optical properties, useful in technology and materials science (Chandrakantha et al., 2013).

Biochemical Analysis

Biochemical Properties

Ethyl 3-(4-bromophenyl)-1-methyl-1H-pyrazole-5-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit acetylcholinesterase (AchE), an enzyme responsible for hydrolyzing acetylcholine in the nervous system . This inhibition can lead to increased levels of acetylcholine, affecting neurotransmission. Additionally, this compound interacts with reactive oxygen species (ROS), potentially influencing oxidative stress pathways .

Cellular Effects

This compound has notable effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the activity of AchE in neuronal cells, leading to changes in nerve impulse transmission . Moreover, its interaction with ROS can result in oxidative stress, impacting cellular components such as lipids, proteins, and DNA .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to the active site of AchE, inhibiting its activity and preventing the breakdown of acetylcholine . This binding interaction is crucial for its effects on neurotransmission. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to reduced efficacy . Long-term exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression and enzyme activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhanced neurotransmission due to AchE inhibition . At higher doses, it can lead to toxic or adverse effects, including oxidative stress and cellular damage . Threshold effects have been observed, where a specific dosage range produces optimal results without significant toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound can affect metabolic flux and alter metabolite levels, influencing overall cellular metabolism . Understanding these pathways is crucial for optimizing its therapeutic potential and minimizing adverse effects .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its activity. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation in specific tissues can impact its efficacy and safety . Studies have shown that it can accumulate in the nervous system, where it exerts its effects on neurotransmission .

Subcellular Localization

This compound exhibits specific subcellular localization, which influences its activity and function. It can be directed to particular compartments or organelles through targeting signals and post-translational modifications . For instance, its localization in the synaptic cleft is critical for its role in modulating neurotransmission . Understanding its subcellular distribution is vital for elucidating its mechanism of action and optimizing its therapeutic applications .

Properties

IUPAC Name

ethyl 5-(4-bromophenyl)-2-methylpyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrN2O2/c1-3-18-13(17)12-8-11(15-16(12)2)9-4-6-10(14)7-5-9/h4-8H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNFCYDDVLOLQCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NN1C)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801194749
Record name Ethyl 3-(4-bromophenyl)-1-methyl-1H-pyrazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801194749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

618070-50-1
Record name Ethyl 3-(4-bromophenyl)-1-methyl-1H-pyrazole-5-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=618070-50-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3-(4-bromophenyl)-1-methyl-1H-pyrazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801194749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ETHYL 3-(4-BROMOPHENYL)-1-METHYL-1H-PYRAZOLE-5-CARBOXYLATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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